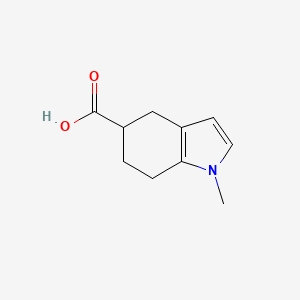

1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-4,5,6,7-tetrahydroindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h4-5,8H,2-3,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWODZAPWWEYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis with Carboxylated Cyclohexanone Precursors

The Fischer indole synthesis remains a cornerstone for constructing tetrahydroindole scaffolds. For 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid, this method involves:

-

Synthesis of 5-Carbethoxycyclohexanone : Cyclohexanone is functionalized at the 5-position via Claisen condensation with diethyl carbonate under basic conditions, yielding 5-carbethoxycyclohexanone .

-

Formation of N-Methylphenylhydrazone : Reacting 5-carbethoxycyclohexanone with N-methylphenylhydrazine in ethanol under reflux forms the corresponding hydrazone .

-

Acid-Catalyzed Cyclization : Treating the hydrazone with concentrated HCl induces cyclization, producing 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid ethyl ester .

-

Ester Hydrolysis : Saponification with aqueous NaOH converts the ethyl ester to the carboxylic acid .

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrazone formation | N-methylphenylhydrazine, EtOH, reflux, 12 h | 85% |

| Cyclization | HCl (conc.), 100°C, 3 h | 78% |

| Hydrolysis | NaOH (2M), 80°C, 6 h | 92% |

This route achieves an overall yield of 58% but requires precise control over cyclization conditions to avoid over-acidification .

Enamine Cyclization and Late-Stage Carboxylation

Enamine chemistry offers an alternative pathway:

-

Enamine Formation : Cyclohexanone-5-carboxylic acid is condensed with methylamine in toluene, forming the enamine intermediate .

-

Cyclization : Heating the enamine at 120°C in the presence of p-toluenesulfonic acid (p-TsOH) induces intramolecular cyclization, yielding the tetrahydroindole core .

-

N-Methylation : Treatment with methyl iodide and K₂CO₃ in DMF introduces the 1-methyl group .

Advantages :

-

Avoids harsh acidic conditions used in Fischer synthesis.

-

Enables modular introduction of substituents via varying amines .

Limitations :

Metal-Catalyzed Cross-Coupling and Cyclization

The Sonogashira coupling/cyclization strategy, adapted from anti-HCV scaffold synthesis , provides a modern approach:

-

Sonogashira Coupling : Reacting 5-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indole with propiolic acid under Pd/Cu catalysis forms a terminal alkyne intermediate.

-

5-endo-dig Cyclization : Treating the alkyne with AuCl₃ in acetonitrile induces cyclization, installing the carboxylic acid group .

Optimized Conditions :

-

Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), DIEA, 80°C, 8 h.

-

AuCl₃ (2 mol%), MeCN, 60°C, 2 h.

Hydrolysis of Ester Precursors

Ester hydrolysis is critical for final carboxylic acid formation:

-

Methyl Ester Synthesis : Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylate is prepared via Fischer synthesis or esterification of the free acid .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 6 h cleaves the ester .

Comparative Hydrolysis Efficiency :

| Ester | Conditions | Yield |

|---|---|---|

| Methyl | NaOH, 80°C | 92% |

| Ethyl | LiOH, 70°C | 88% |

| Benzyl | H₂, Pd/C | 95% |

Ionic Liquid-Mediated One-Pot Synthesis

A green chemistry approach leverages ionic liquids (ILs) as dual solvents/catalysts :

-

Reaction Setup : Mixing 1H-indole-5-carboxylic acid, cyclohexanone, and IL 1a (4-n-butyl-4-(3-sulfopropyl)thiomorpholinium 1,1-dioxide triflate) at 100°C for 1 h.

-

In Situ N-Methylation : Adding methyl triflate directly alkylates the indole nitrogen .

-

Workup : Extraction with ethyl acetate and purification via column chromatography.

Performance Metrics :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Overall Yield | Scalability | Cost |

|---|---|---|---|---|

| Fischer Indole | Hydrazone formation, cyclization, hydrolysis | 58% | Moderate | Low |

| Enamine Cyclization | Enamine formation, cyclization, methylation | 51% | Low | Moderate |

| Sonogashira/Au | Cross-coupling, cyclization | 72% | Low | High |

| Ionic Liquid | One-pot alkylation | 89% | High | Moderate |

Critical Insights :

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Insights :

- Aromaticity vs.

- Heterocycle Variations : Indazole (two nitrogens) and benzodiazole derivatives exhibit distinct electronic properties and hydrogen-bonding capabilities, influencing their interactions in biological systems .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid (CAS Number: 1558112-90-5) is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their presence in numerous natural products and their potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

1-Methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid has the molecular formula and a molecular weight of 179.22 g/mol. The compound features a tetrahydroindole structure, which is significant in pharmacological contexts due to its ability to interact with various biological targets.

The biological activity of 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical biological pathways. For instance, indole derivatives have been shown to inhibit HIV integrase, a key enzyme in the viral replication cycle .

- Receptor Interaction : The compound can bind to various receptors, influencing cellular processes such as apoptosis and inflammation. Its structural modifications allow it to exhibit unique binding affinities compared to other indole derivatives.

Biological Activities

Research indicates that 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid exhibits several biological activities:

- Antiviral Activity : Preliminary studies suggest that this compound may act as an antiviral agent. For example, related indole derivatives have been reported to inhibit HIV replication by targeting integrase .

- Anticancer Potential : Indole derivatives are often explored for their anticancer properties. The ability of this compound to modulate signaling pathways involved in cell proliferation and apoptosis could provide a basis for its use in cancer therapy .

- Antimicrobial Properties : There is evidence suggesting that compounds similar to 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid possess antimicrobial activity against various pathogens .

Case Studies and Research Findings

Several studies have evaluated the biological activity of indole derivatives similar to 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid:

Study 1: Antiviral Activity Evaluation

A study investigated the inhibitory effects of indole derivatives on HIV integrase. The results indicated that certain modifications on the indole structure significantly enhanced antiviral potency. For instance:

| Compound | IC50 Value (μM) |

|---|---|

| Indole Derivative A | 32.37 |

| Optimized Derivative B | 3.11 |

This demonstrates that structural modifications can lead to substantial increases in biological activity .

Study 2: Anticancer Activity

Research into the anticancer properties of indoles has shown that they can induce apoptosis in cancer cells through various mechanisms:

| Mechanism | Effect |

|---|---|

| Caspase Activation | Induces apoptosis |

| Cell Cycle Arrest | Prevents cell proliferation |

These findings highlight the potential of 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid as a candidate for further development in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is synthesized via cyclization and oxidation steps. A common approach involves hydrogenation of indole derivatives followed by functional group modifications. For example, cyclization of precursors like 1-methylindole derivatives under controlled reducing conditions (e.g., using catalysts like p-toluenesulfonic acid in toluene) yields the tetrahydro structure. Optimization requires adjusting temperature (typically 80–120°C), solvent polarity, and catalyst loading to maximize yield and purity . Post-synthesis, purification via recrystallization (using DMF/acetic acid mixtures) is critical .

Q. What analytical methods are suitable for characterizing this compound and confirming its structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the indole core and substituents. Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carboxylic acid and methyl groups. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). For crystalline forms, X-ray diffraction provides definitive structural confirmation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use NIOSH/CEN-certified respiratory protection (P95 or OV/AG/P99 filters) if aerosolization occurs. Wear nitrile gloves, chemical-resistant lab coats, and eye protection. Store in a ventilated, cool (<20°C) environment away from oxidizing agents. Spills should be contained with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

Discrepancies in solubility or stability data may arise from varying experimental conditions (e.g., pH, solvent systems). To reconcile these:

- Conduct controlled solubility studies across solvents (water, DMSO, ethanol) at standardized temperatures.

- Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Compare results against computational predictions (e.g., COSMO-RS for solubility) .

Q. What in vitro and in vivo models are appropriate for evaluating its potential antimicrobial or anticancer activity?

- In vitro: Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) via broth microdilution (MIC/MBC assays). For anticancer activity, use MTT assays on human cell lines (e.g., HeLa, MCF-7).

- In vivo: Murine models (e.g., xenograft tumors for efficacy; acute toxicity via OECD 423 guidelines). Include controls for cytochrome P450 interactions to assess metabolic stability .

Q. How can structure-activity relationship (SAR) studies be designed to improve its biological efficacy?

- Synthesize analogs with modifications at the methyl (N1), carboxylic acid (C5), or tetrahydro regions.

- Test analogs for target binding (e.g., enzyme inhibition assays, SPR for receptor affinity).

- Use QSAR models to correlate substituent electronegativity/logP with activity .

Q. What mechanistic studies are needed to elucidate its interaction with molecular targets (e.g., enzymes, receptors)?

- Biochemical assays: Measure inhibition constants (Ki) for candidate enzymes (e.g., kinases, HDACs).

- Structural biology: Co-crystallize the compound with target proteins (e.g., CYP450 isoforms) to identify binding motifs.

- Omics approaches: Transcriptomic/proteomic profiling of treated cells to map affected pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.